molecular formula C8H18ClN B2440345 2-(3-Methylcyclopentyl)ethan-1-amine hydrochloride CAS No. 2228336-68-1

2-(3-Methylcyclopentyl)ethan-1-amine hydrochloride

Cat. No.: B2440345
CAS No.: 2228336-68-1
M. Wt: 163.69
InChI Key: LQLOIXMWOZUHKA-UHFFFAOYSA-N
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Description

2-(3-Methylcyclopentyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H18ClN. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by a cyclopentane ring substituted with a methyl group and an ethanamine chain, forming a hydrochloride salt.

Properties

IUPAC Name

2-(3-methylcyclopentyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7-2-3-8(6-7)4-5-9;/h7-8H,2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLOIXMWOZUHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Reductive Amination of Cyclic Ketones

The primary synthesis route involves the hydrogenation of 3-methylcyclopentyl methyl ketone (2-(3-methylcyclopentyl)ethan-1-one) using ammonium acetate (NH₄OAc) as the nitrogen source. This method, adapted from chiral primary amine production protocols, employs a ruthenium(II) acetate catalyst (Ru(OAc)₂) under high-pressure hydrogen (30–70 atm) and elevated temperatures (70–140°C). The reaction proceeds via imine intermediate formation, followed by catalytic hydrogenation to yield the primary amine. Subsequent treatment with hydrochloric acid generates the hydrochloride salt, which is isolated as a crystalline powder.

Reaction Mechanism :

  • Imine Formation : The ketone reacts with ammonium acetate to form an imine intermediate.
  • Hydrogenation : The Ru(OAc)₂ catalyst facilitates asymmetric hydrogenation of the imine, introducing chirality at the amine center.
  • Acid Workup : Hydrochloric acid protonates the amine, forming the water-soluble hydrochloride salt.

Alternative Pathways: Nitrile Reduction and Curtius Rearrangement

While reductive amination dominates industrial-scale production, niche applications may employ:

  • Nitrile Reduction : Hydrogenation of 2-(3-methylcyclopentyl)acetonitrile over Raney nickel yields the primary amine but requires stringent control to avoid over-reduction to secondary amines.
  • Curtius Rearrangement : Conversion of acyl azides to isocyanates, followed by hydrolysis, offers a low-yield route limited by azide handling risks.

Optimization of Reductive Amination Conditions

Catalyst Selection and Loading

Ru(OAc)₂ exhibits superior enantioselectivity compared to palladium or platinum catalysts. A catalyst loading of 0.01–1 mol% achieves 89–95% yield with 91–95% ee, as demonstrated in analogous syntheses of substituted phenethylamines. Higher loadings (>1 mol%) marginally improve yield but increase purification complexity.

Hydrogen Pressure and Temperature Effects

Optimal hydrogen pressure (50 atm) and temperature (80°C) balance reaction rate and selectivity. Suboptimal conditions favor byproducts such as:

  • Secondary Amines : From over-alkylation at elevated temperatures.
  • Cyclohexane Derivatives : Via ring expansion under extreme pressures (>100 atm).

Solvent and Additive Screening

Trifluoroethanol (TFE) enhances substrate solubility and stabilizes the Ru catalyst. Polar aprotic solvents (e.g., DMF, THF) reduce ee by 10–15%, while protic solvents (MeOH, EtOH) slow reaction kinetics.

Workup and Purification Protocols

Acid-Base Extraction

Post-hydrogenation, the crude amine is treated with 6 M HCl to form the hydrochloride salt. Sequential ether washes remove non-polar impurities, followed by neutralization with 4 M NaOH to regenerate the free amine. Final extraction with ether and drying over Na₂SO₄ yields the purified product.

Crystallization and Purity Assessment

Recrystallization from ethanol/water mixtures (3:1 v/v) produces a white crystalline solid with 95% purity (HPLC). Impurities include residual TFE (<0.1%) and Ru traces (<10 ppm), quantified via ICP-MS.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 1.25–1.45 (m, cyclopentyl CH₂), 1.70–1.85 (m, methyl-substituted CH), 2.90–3.10 (m, ethylamine CH₂), 3.30–3.50 (m, NH₃⁺).
  • IR (KBr) : 2960 cm⁻¹ (C-H stretch), 1590 cm⁻¹ (N-H bend), 2500 cm⁻¹ (HCl stretch).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) shows a single peak at 4.2 min (95% purity), with UV detection at 210 nm.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Catalysts

Ru(OAc)₂ costs $120–150/g, necessitating catalyst recycling via membrane filtration. Single-use protocols remain economically viable for small batches (<10 kg).

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylcyclopentyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, and appropriate solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Substituted amines, amides.

Scientific Research Applications

Medicinal Chemistry

Drug Discovery and Development

The compound is utilized in the design of new drug candidates, particularly those involving 2-phenethylamine motifs. Its unique structure allows researchers to explore novel therapeutic agents that may target specific biological pathways. The hydrochloride form enhances solubility and stability, making it suitable for laboratory applications.

Case Study: Chiral Selective Synthesis

In a notable application, 2-(3-Methylcyclopentyl)ethan-1-amine hydrochloride is employed in transaminase-mediated reactions for the chiral selective synthesis of amines. These amines serve as precursors for various pharmaceutical drugs. Optimization of reaction conditions such as enzyme loading, substrate concentration, temperature, and pH has demonstrated significant improvements in conversion rates and yields.

Parameter Optimal Condition
Enzyme Loading10 mg/mL
Substrate Concentration50 mM
Temperature37°C
pH7.5

Biochemical Applications

Transaminase Activity Profiling

The compound serves as an inexpensive amine donor in colorimetric assays designed for high-throughput screening of transaminases. This application is crucial for identifying and profiling enzyme activities against various substrates.

Experimental Methodology

The colorimetric assay employs 2-(3-Methylcyclopentyl)ethan-1-amine hydrochloride to facilitate the detection of transaminase activities. The method has shown low background coloration and high sensitivity, which are essential for rapid profiling.

Assay Feature Result
Background ColorLow
SensitivityHigh
ThroughputHigh

Biological Interaction Studies

Preliminary investigations into the biological interactions of 2-(3-Methylcyclopentyl)ethan-1-amine hydrochloride suggest potential effects on various biological systems. These studies are critical for understanding the compound's pharmacodynamics and toxicity profiles.

Key Findings from Interaction Studies

  • The compound exhibits moderate affinity towards certain receptors, indicating potential therapeutic targets.
  • Further research is necessary to elucidate comprehensive interaction mechanisms.

Synthetic Applications

The synthesis of 2-(3-Methylcyclopentyl)ethan-1-amine hydrochloride typically involves several steps that ensure high purity suitable for research purposes. The synthetic routes often include nucleophilic substitution reactions due to the presence of the amine functional group.

Synthesis Overview

  • Starting Materials : Appropriate alkyl halides and amines.
  • Reaction Conditions : Controlled temperature and pH.
  • Purification : Recrystallization or chromatographic techniques to achieve desired purity levels.

Mechanism of Action

The mechanism of action of 2-(3-Methylcyclopentyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methylcyclopentyl)ethan-1-amine: The free base form without the hydrochloride salt.

    2-(3-Methylcyclopentyl)ethan-1-ol: An alcohol derivative with similar structural features.

    2-(3-Methylcyclopentyl)ethan-1-thiol: A thiol derivative with a sulfur atom replacing the amine group.

Uniqueness

2-(3-Methylcyclopentyl)ethan-1-amine hydrochloride is unique due to its specific combination of a cyclopentane ring, methyl substitution, and ethanamine chain forming a hydrochloride salt. This structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Biological Activity

2-(3-Methylcyclopentyl)ethan-1-amine hydrochloride, with the CAS number 2228336-68-1, is a chemical compound that has garnered attention for its potential biological activities. This compound features an ethanamine structure with a cyclopentyl substitution that may influence its interaction with biological systems. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C9H19ClN
  • Molecular Weight : Approximately 163.69 g/mol
  • Structure : The compound consists of an ethanamine core with a 3-methylcyclopentyl group, enhancing its solubility and stability as a hydrochloride salt.

The biological activity of 2-(3-Methylcyclopentyl)ethan-1-amine hydrochloride is primarily attributed to its interactions with various enzymes and receptors. Notably, it has been investigated for its role in transaminase-mediated reactions:

  • Enzyme Interaction : The compound acts as an amine donor in colorimetric assays designed to profile transaminase activities. These assays have demonstrated high sensitivity and low background coloration, facilitating the rapid identification of enzyme activities across different substrates.
  • Pharmacological Applications : It is involved in the chiral selective synthesis of amines, which are precursors for various pharmaceutical agents. This highlights its utility in drug development, particularly for compounds that require specific stereochemistry.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Transaminase Activity Profiling : The compound has been utilized in high-throughput screening methods to evaluate transaminase activities, which are crucial in amino acid metabolism and drug metabolism.
  • Medicinal Chemistry : Its structural characteristics make it a candidate for exploring new drug candidates, especially those based on 2-phenethylamine motifs. Such motifs are often linked to psychoactive effects and therapeutic applications in neuropharmacology.
  • Potential Neuroprotective Effects : Preliminary studies suggest that compounds structurally related to 2-(3-Methylcyclopentyl)ethan-1-amine hydrochloride may exhibit neuroprotective properties, potentially through the modulation of monoamine oxidases (MAOs), which are critical in neurotransmitter metabolism .

Case Studies and Research Findings

A review of existing literature reveals several key findings related to the biological activity of this compound:

StudyFocusFindings
High-throughput screeningDemonstrated low background coloration and high sensitivity for profiling transaminase activities.
Neuroprotective propertiesSuggested modulation of MAO activity leading to increased levels of biogenic amines such as phenylethylamine (PEA).
Synthesis applicationsHighlighted its role in chiral synthesis processes essential for developing pharmaceutical compounds.

Q & A

Q. Q1. What are the validated synthetic routes for 2-(3-Methylcyclopentyl)ethan-1-amine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves three stages:

Cyclopentyl Intermediate Preparation : Alkylation of cyclopentene derivatives (e.g., 3-methylcyclopentene) with bromoethylamine under basic conditions (KOH/EtOH) to form the amine backbone .

Amine Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the amine during purification. Deprotection is achieved via HCl/dioxane, forming the hydrochloride salt .

Salt Formation : Reaction with concentrated HCl in anhydrous ether to precipitate the hydrochloride salt .

Q. Critical Parameters :

  • Temperature : Alkylation proceeds optimally at 60–80°C; higher temperatures promote side reactions (e.g., over-alkylation).
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Yield : Reported yields range from 65% (small-scale) to 85% (optimized industrial protocols) .

Q. Q2. How can researchers confirm the structural integrity of 2-(3-Methylcyclopentyl)ethan-1-amine hydrochloride post-synthesis?

Methodological Answer: Multi-Technique Verification :

NMR Spectroscopy :

  • ¹H NMR : Look for characteristic signals:
  • δ 1.2–1.8 ppm (cyclopentyl CH₂/CH₃ protons).
  • δ 2.6–3.1 ppm (ethylamine CH₂NH₂).
  • Absence of Boc-protected amine signals (δ ~1.4 ppm) confirms deprotection .
    • ¹³C NMR : Cyclopentyl carbons (δ 25–35 ppm), ethylamine carbons (δ 40–50 ppm) .

Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ expected m/z: ~172.1; [M+Cl]⁻: ~206.5) .

HPLC Purity : Reverse-phase C18 column (ACN/0.1% TFA gradient); retention time compared to reference standards .

Q. Q3. What are the recommended purification strategies for isolating high-purity 2-(3-Methylcyclopentyl)ethan-1-amine hydrochloride?

Methodological Answer:

  • Recrystallization : Use ethanol/water (4:1 v/v) to remove unreacted starting materials. High solubility in ethanol ensures selective crystallization of the hydrochloride salt .
  • Column Chromatography : For lab-scale impurities (e.g., Boc-deprotection byproducts), silica gel with CH₂Cl₂:MeOH (9:1) eluent .
  • Ion-Exchange Resins : For industrial-scale purification, Dowex® 50WX4 resin selectively binds protonated amines .

Advanced Research Questions

Q. Q4. How can researchers optimize enantiomeric purity in 2-(3-Methylcyclopentyl)ethan-1-amine hydrochloride synthesis?

Methodological Answer:

  • Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst in asymmetric hydrogenation of cyclopentene precursors to control stereochemistry .
  • Chiral HPLC : Employ a Chiralpak® AD-H column (hexane:isopropanol 90:10) to resolve enantiomers. Retention time differences >2 min indicate baseline separation .
  • Circular Dichroism (CD) : Verify enantiomeric excess (ee) by comparing CD spectra to racemic mixtures .

Q. Q5. What analytical methods resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer: Case Study : Conflicting solubility reports in water (10–50 mg/mL):

pH-Dependent Solubility :

  • At pH < 3 (HCl-adjusted), solubility peaks due to protonated amine .
  • At pH > 5, free base precipitates, reducing solubility .

Stability Analysis :

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 180°C confirms thermal stability up to 150°C .
  • Forced Degradation Studies : Exposure to 40°C/75% RH for 14 days shows <5% degradation (HPLC area%) .

Q. Q6. How do structural modifications (e.g., cyclopentyl vs. cyclohexyl) impact biological activity in related amines?

Methodological Answer: Comparative Analysis :

Modification Impact on Bioactivity Source
Cyclopentyl (Target)Enhanced CNS penetration due to lower logP (~2.1)
Cyclohexyl AnalogHigher logP (~3.0) reduces blood-brain barrier permeability
Fluorinated DerivativesIncreased metabolic stability (CYP450 resistance)

Q. Methodology :

  • In Silico Modeling : Use Molinspiration® to predict logP and polar surface area (PSA).
  • In Vitro Assays : Measure receptor binding (e.g., serotonin receptors) via radioligand displacement .

Q. Q7. What are the best practices for handling 2-(3-Methylcyclopentyl)ethan-1-amine hydrochloride in biological assays?

Methodological Answer:

  • Storage : Lyophilized powder at –20°C under argon; aqueous solutions stable for ≤72 hours at 4°C .
  • In Vivo Dosing : Prepare fresh solutions in saline (pH 2–3) to prevent free base precipitation .
  • Safety : Use fume hoods and PPE (nitrile gloves, goggles) due to irritant properties (GHS Category 5) .

Q. Q8. How can researchers develop a stability-indicating HPLC method for this compound?

Methodological Answer: Protocol :

Column : C18 (250 × 4.6 mm, 5 µm).

Mobile Phase : 0.1% H₃PO₄ (A) and ACN (B) in gradient mode (10–90% B over 20 min).

Detection : UV at 210 nm (amine absorption band).

Validation :

  • Linearity : R² > 0.999 over 1–100 µg/mL.
  • LOD/LOQ : 0.1 µg/mL and 0.3 µg/mL, respectively.
  • Forced Degradation : Acid/alkali hydrolysis, oxidation (H₂O₂), and photolysis confirm method specificity .

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